2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane
Description
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is an organic compound featuring a 1,3-dioxolane ring linked to an ethyl chain substituted with a 4-bromo-3,5-dimethylphenoxy group.
Properties
IUPAC Name |
2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-7-11(8-10(2)13(9)14)15-4-3-12-16-5-6-17-12/h7-8,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGUXSAPCFANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The phenoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-[2-(4-hydroxy-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane.
Oxidation: Products include 2-[2-(4-bromo-3,5-dicarboxy-phenoxy)ethyl]-1,3-dioxolane.
Reduction: Products include 2-[2-(4-bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The bromine substitution can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
- Case Study: A study on halogenated phenolic compounds demonstrated their efficacy against various bacterial strains, suggesting that 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane may possess similar properties .
-
Anticancer Potential :
- The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that dioxolane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study: A derivative of dioxolane was shown to inhibit cell proliferation in breast cancer models, indicating a promising avenue for further exploration .
Materials Science Applications
-
Polymer Chemistry :
- As a monomer or additive in polymer synthesis, 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane can be utilized to create materials with enhanced thermal stability and mechanical properties.
- Application Example: Incorporating this compound into polycarbonate formulations has been shown to improve impact resistance and reduce flammability .
-
Coatings and Adhesives :
- The compound's chemical stability makes it suitable for use in coatings that require durability under harsh environmental conditions. Its incorporation into adhesive formulations can enhance bonding strength.
- Case Study: A study demonstrated that coatings containing brominated dioxolanes exhibited superior weather resistance compared to standard formulations .
Environmental Applications
-
Biodegradation Studies :
- Investigations into the environmental impact of halogenated compounds have highlighted the importance of understanding their degradation pathways. Research on similar dioxolane compounds suggests potential routes for biodegradation under anaerobic conditions.
- Findings indicate that microbial communities can adapt to degrade such compounds, reducing their environmental persistence .
-
Pollutant Removal :
- The compound may be explored for its ability to adsorb pollutants from water sources due to its hydrophobic characteristics. This application is particularly relevant in wastewater treatment processes.
- Case Study: Research has shown that dioxolane derivatives can effectively adsorb heavy metals from aqueous solutions, suggesting potential utility in remediation efforts .
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane and its analogs:
Key Comparisons :
Electronic Effects :
- The target compound combines a bromine (electron-withdrawing) with two methyl groups (electron-donating), creating a balanced electronic profile. This contrasts with fluorinated analogs (e.g., CAS 1443349-96-9), where fluorine’s strong electron-withdrawing nature enhances electrophilicity .
- The methoxy-substituted analog () has an electron-donating group, favoring stability in oxidative environments .
Reactivity and Applications :
- Bromine in the target compound and CAS 1443349-51-6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine in CAS 1443349-96-9 may favor nucleophilic aromatic substitution .
- Dioxolane rings in compounds like doxophylline () undergo enzymatic oxidation, suggesting that the target compound’s substituents might mitigate such metabolism, enhancing its stability in biological systems .
Safety and Hazard Profile :
- While 1,3-dioxolane itself is classified as hazardous (), bromine and methyl groups in the target compound may reduce volatility but introduce distinct toxicity concerns (e.g., brominated byproducts) .
Research Findings and Implications
- Synthetic Utility : The target compound’s bromine atom and dioxolane ring make it a candidate for synthesizing complex molecules, as seen in moguisteine intermediates () .
- Metabolic Stability : Analogous to doxophylline (), the dioxolane ring may undergo oxidation, but steric effects from methyl groups could slow this process, improving pharmacokinetics .
- Biological Activity : While imidazole-dioxolane analogs () target enzyme inhibition, the target compound’s lack of imidazole suggests different mechanisms, possibly as a prodrug or agrochemical precursor .
Biological Activity
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane (CAS Number: 1401926-72-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is . The compound features a dioxolane ring and a phenoxy group that may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenoxy compounds have shown significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Some phenoxy derivatives are known for their antibacterial and antifungal activities. The presence of bromine and dimethyl groups may enhance their efficacy against specific pathogens .
Anticancer Studies
In a study evaluating the anticancer potential of related compounds, certain phenoxy derivatives demonstrated high potency against human colon cancer cells (HCT 116), achieving an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin . While specific data on 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is scarce, the structural similarities suggest it may exhibit comparable activity.
Antimicrobial Activity
A comparative analysis of various phenoxy compounds revealed that those with halogen substitutions (like bromine) showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were reported at 1.25 mg/mL for both bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism/Notes |
|---|---|---|
| Anticancer | Phenoxy Derivatives | Induce apoptosis; inhibit cancer cell proliferation |
| Antibacterial | Staphylococcus aureus | MIC = 1.25 mg/mL |
| Bacillus subtilis | MIC = 1.25 mg/mL | |
| Klebsiella pneumoniae | MIC = 0.625 mg/mL | |
| Antifungal | Candida albicans | MIC = 0.156 mg/mL |
While specific mechanisms for 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane remain to be elucidated, similar compounds often act by disrupting cellular processes such as DNA replication and protein synthesis in cancer cells or by altering membrane permeability in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
